N,N-Didecyl-N'-(2,4-dimethylphenyl)urea

Description

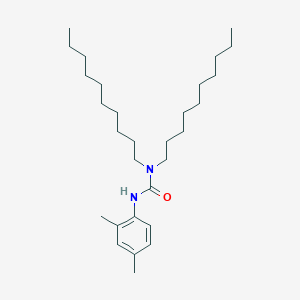

N,N-Didecyl-N'-(2,4-dimethylphenyl)urea is a synthetic urea derivative characterized by two decyl (C10) alkyl chains attached to one nitrogen atom and a 2,4-dimethylphenyl group on the adjacent nitrogen. Urea derivatives are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

CAS No. |

86781-48-8 |

|---|---|

Molecular Formula |

C29H52N2O |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

1,1-didecyl-3-(2,4-dimethylphenyl)urea |

InChI |

InChI=1S/C29H52N2O/c1-5-7-9-11-13-15-17-19-23-31(24-20-18-16-14-12-10-8-6-2)29(32)30-28-22-21-26(3)25-27(28)4/h21-22,25H,5-20,23-24H2,1-4H3,(H,30,32) |

InChI Key |

BSFGJAQNWOUCGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didecyl-N’-(2,4-dimethylphenyl)urea typically involves the reaction of decylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Decylamine+2,4-Dimethylphenyl isocyanate→N,N-Didecyl-N’-(2,4-dimethylphenyl)urea

Industrial Production Methods: In an industrial setting, the production of N,N-Didecyl-N’-(2,4-dimethylphenyl)urea may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Didecyl-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different substituted urea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Didecyl-N’-(2,4-dimethylphenyl)urea oxide, while reduction may produce N,N-Didecyl-N’-(2,4-dimethylphenyl)amine.

Scientific Research Applications

Chemistry: N,N-Didecyl-N’-(2,4-dimethylphenyl)urea is used as a reagent in organic synthesis, particularly in the formation of urea derivatives with potential biological activity.

Biology: In biological research, this compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent or as a component in drug formulations.

Industry: In industrial applications, N,N-Didecyl-N’-(2,4-dimethylphenyl)urea is used as a surfactant, emulsifier, or stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N,N-Didecyl-N’-(2,4-dimethylphenyl)urea involves its interaction with biological membranes, leading to the disruption of membrane integrity. This disruption can result in the inhibition of microbial growth, making it an effective antimicrobial agent. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N,N-Didecyl-N'-(2,4-dimethylphenyl)urea with key analogs:

Key Observations :

- Lipophilicity : The didecyl chains in the target compound significantly increase molecular weight and hydrophobicity compared to methyl or chloro-substituted analogs. This property may enhance soil adhesion but reduce aqueous mobility, affecting environmental behavior .

- Bioactivity : Chlorinated phenyl groups (e.g., diuron, linuron) confer herbicidal activity via electron transport inhibition, whereas the 2,4-dimethylphenyl group may alter target specificity or potency .

- Synthetic Pathways : Ureas are typically synthesized via condensation of isocyanates with amines or through carbamate intermediates. The decyl chains in the target compound likely require specialized alkylation steps, contrasting with simpler methyl or methoxy groups in diuron/linuron .

Physicochemical and Environmental Properties

- Solubility : The didecyl chains render the compound virtually insoluble in water, unlike diuron (36 mg/L) or linuron (75 mg/L). This limits its mobility in aquatic systems but enhances persistence in lipid-rich environments .

- Stability : Long alkyl chains may slow microbial degradation compared to smaller substituents. For example, fluometuron has a soil half-life of 30–60 days, while the didecyl analog could persist longer .

- Thermochemistry : Reaction thermochemistry data for N-(4-nitrophenyl)-N'-phenyl-urea (ΔrH° = -83.8 kJ/mol in dioxane) suggests urea formation is exothermic . The target compound’s synthesis may exhibit similar energetics but require higher temperatures due to steric hindrance from decyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.